Welcome to the BenchChem Online Store!
molecular formula C10H16O5V B8664234 bis(2,4-pentanedionato)oxovanadium (IV)

bis(2,4-pentanedionato)oxovanadium (IV)

Cat. No. B8664234
M. Wt: 267.17 g/mol
InChI Key: GGUKAPURIDGXAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07897600B2

Procedure details

Add ethanol (12 L), (4-chloro-2-fluorophenyl)(6-chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)methanone (897.70 g, 2.77 mol) and bis(2,4-pentanedionato)oxovanadium (IV) (146.81 g, 553.67 mmol) to a reaction vessel with a nitrogen atmosphere. Add an ethanol (6 L) solution of 4-methylmorpholine 4-oxide (3.89 kg, 33.21 mol) drop-wise over 150 min keeping the reaction temperature at 23-33° C.; then heat the reaction at 40° C. for 48 h. Cool the reaction and concentrate by removal of solvent (13 L). Filter the resulting mixture, rinse the filter cake with hexane (1 L) and then dry. (728 g, 66.25%; mp 145-147° C.; M+=423).
Quantity
3.89 kg
Type
reactant
Reaction Step One
Quantity
6 L
Type
solvent
Reaction Step One
Quantity
146.81 g
Type
catalyst
Reaction Step Two
Quantity
12 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[N:14]3[N:15]=[C:16]([Cl:19])[CH:17]=[CH:18][C:13]3=[N:12][C:11]=2[CH3:20])=[O:9])=[C:4]([F:21])[CH:3]=1.[CH3:22][N+:23]1([O-])[CH2:28][CH2:27][O:26][CH2:25][CH2:24]1>CC(CC(C)=O)=O.CC(CC(C)=O)=O.O=[V].C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[N:14]3[N:15]=[C:16]([Cl:19])[CH:17]=[C:18]([CH2:22][N:23]4[CH2:28][CH2:27][O:26][CH2:25][CH2:24]4)[C:13]3=[N:12][C:11]=2[CH3:20])=[O:9])=[C:4]([F:21])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.89 kg
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
6 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
897.7 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)C(=O)C1=C(N=C2N1N=C(C=C2)Cl)C)F
Name
Quantity
146.81 g
Type
catalyst
Smiles
CC(=O)CC(=O)C.CC(=O)CC(=O)C.O=[V]
Name
Quantity
12 L
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 23-33° C.
TEMPERATURE
Type
TEMPERATURE
Details
then heat
CUSTOM
Type
CUSTOM
Details
the reaction at 40° C. for 48 h
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
the reaction
CONCENTRATION
Type
CONCENTRATION
Details
concentrate by removal of solvent (13 L)
FILTRATION
Type
FILTRATION
Details
Filter the resulting mixture
WASH
Type
WASH
Details
rinse the filter cake with hexane (1 L)
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=C(C=C1)C(=O)C1=C(N=C2N1N=C(C=C2CN2CCOCC2)Cl)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.